Home > Products > Screening Compounds P40802 > Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate - 1171456-14-6

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate

Catalog Number: EVT-1676543
CAS Number: 1171456-14-6
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has advanced to clinical trials for the treatment of cognitive disorders. [] It demonstrates robust activity in increasing cyclic guanosine monophosphate (cGMP) levels in the brain, suggesting potential therapeutic utility in enhancing cognitive performance. []

Relevance: TAK-915 shares the core 2,3-dihydropyrido[2,3-b]pyrazin-2(1H)-one structure with methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate. Both compounds feature a pyrido[2,3-b]pyrazine core with a saturated dihydropyrazine ring and a carbonyl group at the 2-position. This common structural element likely contributes to their affinity for PDE2A. []

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. [] It demonstrates limited brain distribution, likely due to active efflux mechanisms at the blood-brain barrier. []

Relevance: CCT196969, similar to methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate, contains the 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine moiety. This shared structural feature highlights the versatility of this chemical scaffold in targeting different biological targets. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor investigated for its potential use in treating melanoma brain metastases. [] Despite its limited brain distribution, it exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []

Relevance: Though structurally distinct from methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate, LY3009120 serves as a comparative example of another panRAF inhibitor. Its inclusion emphasizes the exploration of diverse chemical scaffolds in the development of panRAF inhibitors, highlighting that the pyrido[2,3-b]pyrazine core is not the sole structural motif for targeting RAF kinases. []

4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a third panRAF inhibitor studied for its brain distribution and efficacy against melanoma brain metastases. [] It demonstrates a higher brain distribution compared to CCT196969 and LY3009120, although its in vitro efficacy is lower than LY3009120. []

Relevance: Similar to LY3009120, MLN2480 offers a contrasting structural example to methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate. Its inclusion further demonstrates the development of panRAF inhibitors with different chemical structures, indicating that the pyrido[2,3-b]pyrazine core is not a prerequisite for panRAF inhibition. []

4-(2-Substituted-4-substituted)-8-(dialkylamino)-6-methyl-1-substituted-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones

Compound Description: This series of compounds represents a class of ligands designed to target brain corticotropin-releasing factor type-1 (CRF1) receptors. [] These ligands were synthesized, their binding affinity assessed, and evaluated using microPET imaging. []

Relevance: These compounds are structurally analogous to methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate, sharing the core 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one structure. The presence of various substituents at positions 1, 2, 4, and 8 highlights the potential for structural modifications within this scaffold to achieve desired pharmacological properties. []

Overview

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements of benzoate and pyrido-pyrazine moieties, which may contribute to its biological activity. This compound is classified as a benzoate ester and is part of a broader category of heterocyclic compounds often explored for their pharmacological properties.

Source

The compound can be synthesized through various organic reactions involving methyl benzoate and specific heterocyclic precursors. It is available from chemical suppliers and is often used in research settings focused on drug development and organic synthesis.

Classification

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate belongs to the class of benzoates and heterocycles, specifically featuring a pyrido-pyrazine framework. Its structural complexity allows it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

Synthesis Analysis

The synthesis of methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate typically involves multi-step reactions. A common method includes:

  1. Formation of the Pyrido-Pyrazine Core: This involves the condensation of appropriate pyridine and pyrazine derivatives under acidic or basic conditions.
  2. Methylation: The introduction of the methyl group at the nitrogen or carbon positions of the heterocycle can be achieved using methyl iodide or dimethyl sulfate.
  3. Esterification: Finally, the reaction of the resulting pyrido-pyrazine derivative with methyl benzoate under acidic conditions leads to the formation of the desired ester product.

Technical details such as reaction times, temperatures, and yields are crucial for optimizing the synthesis process. For example, using reflux conditions may enhance yields while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate can be depicted as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: Approximately 287.29 g/mol
  • Structural Features:
    • A benzoate group providing aromatic stability.
    • A pyrido-pyrazine ring system contributing to potential biological activity.
    • Dioxo substituents that may enhance reactivity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Chemical Reactions Analysis

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The ester group can undergo hydrolysis in the presence of bases or acids to yield corresponding carboxylic acids.
  2. Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: The compound may react with amines or alcohols to form amides or other esters.

These reactions highlight its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action for methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate in biological systems is not fully elucidated but may involve:

  1. Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes related to metabolic pathways.
  2. Receptor Modulation: It might interact with various receptors influencing cellular signaling pathways.
  3. Antioxidant Activity: The presence of dioxo groups suggests potential antioxidant properties that could protect cells from oxidative stress.

Further research is necessary to clarify these mechanisms through pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl groups.

Relevant data from studies indicate that the compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetics.

Applications

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its unique structural features.
  2. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  3. Biological Research: Explored for its interactions with biological macromolecules which could lead to new drug discoveries.

Research continues into its full range of applications and mechanisms within biological systems, highlighting its importance as a subject of scientific inquiry.

Properties

CAS Number

1171456-14-6

Product Name

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate

IUPAC Name

methyl 4-[(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

InChI

InChI=1S/C17H15N3O4/c1-19-13-4-3-9-18-14(13)20(16(22)15(19)21)10-11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3

InChI Key

NZUHWJAOXSBEHD-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC=C2)N(C(=O)C1=O)CC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN1C2=C(N=CC=C2)N(C(=O)C1=O)CC3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.